Defluoro Hydroxy AM-694

Vue d'ensemble

Description

Le métabolite de l'AM694 N-(5-hydroxypentyl) est un métabolite de cannabinoïde synthétique. Il est dérivé de l'AM694, un cannabinoïde synthétique puissant qui interagit avec les récepteurs cannabinoïdes dans l'organisme. Ce métabolite est un sous-produit urinaire attendu de l'AM694, basé sur le métabolisme connu de composés similaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du métabolite de l'AM694 N-(5-hydroxypentyl) implique l'hydroxylation de la chaîne pentyle de l'AM694. La réaction nécessite généralement un agent hydroxylant dans des conditions contrôlées pour assurer l'hydroxylation sélective à la position souhaitée.

Méthodes de production industrielle

La production industrielle du métabolite de l'AM694 N-(5-hydroxypentyl) impliquerait probablement des procédés d'hydroxylation à grande échelle, utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprendrait des étapes de purification telles que la cristallisation ou la chromatographie pour isoler le métabolite souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir de nouvelles réactions d'oxydation, conduisant potentiellement à la formation d'acides carboxyliques ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction pourraient convertir le groupe hydroxyle en un atome d'hydrogène, le ramenant au composé parent.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles comme les halogénures ou les amines peuvent être utilisés dans des conditions basiques ou acides.

Produits principaux

Oxydation : Acides carboxyliques ou cétones.

Réduction : Le composé parent, AM694.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le métabolite de l'AM694 N-(5-hydroxypentyl) est principalement utilisé dans les applications médico-légales et de recherche. Il sert d'étalon de référence analytique pour la détection et la quantification de l'utilisation de l'AM694 dans les échantillons biologiques. Ce métabolite est également utilisé dans des études portant sur le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques .

Mécanisme d'action

Le mécanisme d'action exact du métabolite de l'AM694 N-(5-hydroxypentyl) n'est pas bien compris. En tant que métabolite de l'AM694, il est susceptible d'interagir avec les récepteurs cannabinoïdes dans l'organisme. Le composé parent, l'AM694, est connu pour avoir une forte affinité pour le récepteur cannabinoïde 1 central et le récepteur cannabinoïde 2 périphérique, ce qui suggère que le métabolite peut également présenter des interactions similaires .

Applications De Recherche Scientifique

AM694 N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of AM694 use in biological samples. This metabolite is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Mécanisme D'action

The exact mechanism of action of AM694 N-(5-hydroxypentyl) metabolite is not well understood. as a metabolite of AM694, it is likely to interact with cannabinoid receptors in the body. The parent compound, AM694, is known to have high affinity for central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, suggesting that the metabolite may also exhibit similar interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

- Métabolite de la JWH-018 N-(5-hydroxypentyl)

- Métabolite de l'AM2201 N-(5-hydroxypentyl)

- Métabolite de la UR-144 N-(5-hydroxypentyl)

Unicité

Le métabolite de l'AM694 N-(5-hydroxypentyl) est unique en raison de ses modifications structurelles spécifiques, qui donnent lieu à des propriétés métaboliques et pharmacocinétiques distinctes. Comparé à d'autres métabolites similaires, il peut présenter des affinités de liaison et des voies métaboliques différentes, ce qui en fait un composé précieux pour des applications médico-légales et de recherche spécifiques .

Activité Biologique

Defluoro Hydroxy AM-694, a synthetic cannabinoid, is part of a class of compounds that have garnered significant interest due to their potent activity at cannabinoid receptors. This article presents a detailed examination of its biological activity, metabolic pathways, and associated case studies.

Chemical Structure and Pharmacological Profile

This compound is structurally related to AM-694, which is characterized as a selective agonist for the cannabinoid receptor CB1 with a binding affinity (Ki) of 0.08 nM and a lower affinity for CB2 (Ki = 1.44 nM) . The compound's formula is C20H19FINO, with a molecular weight of 435.3 g/mol.

Key Pharmacological Properties

- CB1 Receptor Agonism : Strong selective agonist with significant effects on the central nervous system.

- CB2 Receptor Affinity : Lower affinity compared to CB1, indicating a more pronounced psychoactive effect.

Metabolism and Biotransformation

The metabolism of this compound involves several pathways, primarily through oxidative defluorination and hydroxylation. Studies indicate that the major metabolites identified in human urine include:

| Metabolite | Formation Pathway |

|---|---|

| Hydrolytic Defluorination | Loss of fluorine atom |

| Monohydroxylation | Hydroxylation at various positions on the N-alkyl chain |

| Carboxylation | Addition of carboxylic acid group |

In vivo studies have shown that upon administration, the compound undergoes extensive metabolism with no detectable parent compound remaining in urine samples . The major metabolites detected suggest that oxidative transformations are significant in human biotransformation processes.

Case Studies and Clinical Observations

Several case studies highlight the effects and detection of this compound in clinical settings:

- Self-Administration Study : A participant ingested 5 mg of pure crystalline AM-694 without experiencing any acute physical or psychological effects. Urine analysis revealed multiple metabolites, including hydroxylated forms and those resulting from oxidative defluorination .

- Emergency Room Cases : In a retrospective study involving patients treated for synthetic cannabinoid intoxication, AM-694 was detected at concentrations as low as 0.20 µg/L in serum samples . This study also noted the presence of other cannabinoids, indicating potential poly-drug use.

- Post-Mortem Analysis : In forensic toxicology, AM-694 was identified in post-mortem blood samples at very low concentrations (0.00009 µg/g), suggesting its involvement in complex cases of drug-related fatalities .

Biological Effects and Toxicity

The biological effects of this compound can vary widely among users. Reported effects include:

- Euphoria

- Relaxation

- Sedation

- Hallucinations (auditory and visual)

- Paranoia and dissociative symptoms

Toxicological assessments indicate that higher concentrations can lead to cellular damage, particularly affecting cell membranes in human cell lines . This highlights the potential risks associated with its use, especially in recreational contexts.

Propriétés

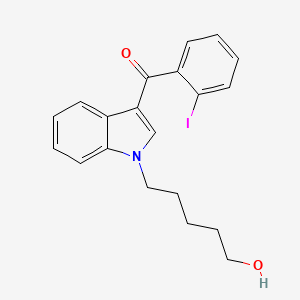

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKXCGVBVVLGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017720 | |

| Record name | AM694 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-94-6 | |

| Record name | AM694 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.